

Cleavable vs. Non-Cleavable Crosslinkers: An In-depth Technical Guide for Proteomics

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Compound of Interest

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Abstract

Chemical crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions (PPIs) and probing the three-dimensional structures of protein complexes within their native environments. A critical choice in any XL-MS experiment is the selection of the crosslinking reagent, broadly categorized as either cleavable or non-cleavable. This technical guide provides a comprehensive overview of these two classes of crosslinkers for researchers, scientists, and drug development professionals. We delve into the core principles, advantages, and limitations of each type, present quantitative data from key studies in clearly structured tables, and provide detailed experimental protocols for their application in proteomics. Furthermore, we visualize key experimental workflows and relevant signaling pathways using Graphviz diagrams to facilitate a deeper understanding of the underlying concepts and methodologies.

Introduction to Chemical Crosslinking in Proteomics

Chemical crosslinkers are bifunctional reagents that form covalent bonds with specific amino acid residues on proteins, effectively creating a molecular "ruler" that provides distance constraints between interacting or proximal protein regions[1][2]. This "freezing" of protein interactions allows for their subsequent enrichment and analysis by mass spectrometry, providing invaluable insights into protein complex topology, conformational changes, and interaction interfaces[1].

The general workflow for a crosslinking mass spectrometry experiment involves several key stages:

- **Crosslinking:** The crosslinking reagent is introduced to the protein sample, which can range from purified protein complexes to whole-cell lysates or even intact cells[3].
- **Quenching:** The reaction is stopped by adding a quenching reagent that neutralizes any unreacted crosslinker.
- **Protein Digestion:** The crosslinked proteins are enzymatically digested, typically with trypsin, to generate a complex mixture of peptides[2].
- **Enrichment (Optional but Recommended):** Crosslinked peptides are often of low abundance and can be enriched using techniques like size exclusion chromatography (SEC), strong cation exchange (SCX), or affinity purification if the crosslinker contains a tag like biotin[1][3][4].
- **LC-MS/MS Analysis:** The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to determine the masses and sequences of the crosslinked peptides[3].
- **Data Analysis:** Specialized software is used to identify the crosslinked peptides and map the interaction sites[5][6].

The choice between a cleavable and a non-cleavable crosslinker significantly impacts the complexity of the data analysis step and the overall workflow.

Non-Cleavable Crosslinkers: The Foundation of XL-MS

Non-cleavable crosslinkers possess a stable spacer arm that does not fragment during mass spectrometry analysis. This results in the detection of a single chimeric spectrum containing fragment ions from both crosslinked peptides[7].

2.1. Advantages of Non-Cleavable Crosslinkers:

- **Simplicity and Stability:** Their chemical structures are generally simpler, and they are highly stable under various experimental conditions.
- **Well-Established Protocols:** Reagents like Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3) have been used for decades, and their application is well-documented[8][9][10].
- **Direct Structural Information:** The fixed length of the spacer arm provides a direct and unambiguous distance constraint between the two linked residues.

2.2. Disadvantages of Non-Cleavable Crosslinkers:

- **Complex Data Analysis:** The analysis of chimeric MS/MS spectra is computationally challenging. The search space for identifying two peptides simultaneously increases quadratically with the size of the protein database, often referred to as the "n² problem"[11][12]. This complexity can lead to higher false discovery rates (FDRs)[1][13].
- **Lower Identification Rates in Complex Samples:** Due to the analytical challenges, their application in proteome-wide studies has been historically limited, although advancements in software have improved their utility[14].

Cleavable Crosslinkers: Simplifying the Puzzle

Cleavable crosslinkers incorporate a labile bond within their spacer arm that can be broken under specific conditions, most notably within the mass spectrometer during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This fragmentation of the crosslinker separates the two peptides, allowing for their independent sequencing.

3.1. Types of Cleavable Chemistries:

- **MS-Cleavable:** These are the most common type used in modern proteomics and contain functionalities like sulfoxide (e.g., DSSO), urea (e.g., DSBU), or other labile groups that fragment predictably in the mass spectrometer.
- **Disulfide-based:** These linkers contain a disulfide bond that can be cleaved by reducing agents.
- **Acid-labile:** These linkers are cleaved under low pH conditions.
- **Photo-cleavable:** These linkers are cleaved upon exposure to UV light.

3.2. Advantages of Cleavable Crosslinkers:

- **Simplified Data Analysis:** The in-source fragmentation of the crosslinker generates characteristic reporter ions and allows for the separate analysis of the individual peptides in subsequent MS_n scans (MS₂-MS₃)[15][16]. This linearizes the search problem (2ⁿ problem), significantly reducing the computational complexity and improving the confidence of peptide identification[11].
- **Improved Performance in Complex Samples:** The simplified data analysis makes MS-cleavable crosslinkers particularly well-suited for proteome-wide studies in complex biological samples like cell lysates[17].
- **Reduced False Discovery Rates:** The requirement for characteristic fragment ions from the cleaved linker adds an extra layer of validation, leading to lower FDRs compared to non-cleavable crosslinkers[1][13].

3.3. Disadvantages of Cleavable Crosslinkers:

- **Potential for Premature Cleavage:** Some cleavable chemistries may not be entirely stable under all sample handling conditions, potentially leading to a loss of crosslinked products before MS analysis.
- **More Complex Chemistry:** The synthesis of cleavable crosslinkers can be more intricate, and their reactivity might be influenced by the cleavable group.

Quantitative Comparison: Cleavable vs. Non-Cleavable Crosslinkers

The choice of crosslinker can significantly impact the number of identified crosslinks. The following tables summarize quantitative data from studies that have compared the performance of different crosslinkers.

Table 1: Comparison of Crosslink Identifications with Different Crosslinkers and MS Methods on Bovine Serum Albumin (BSA)

Crosslinker	Fragmentation Method	Number of Identified Crosslinked Peptides	Reference
BS3 (Non-cleavable)	CID	~180	[15]
BS3 (Non-cleavable)	HCD	~180	[15]
DSS (Non-cleavable)	CID	~170	[15]
DSS (Non-cleavable)	HCD	~170	[15]
DSSO (Cleavable)	HCD (MS2)	~100	[15]
DSSO (Cleavable)	MS2-MS3	~200	[15]
All	ETHcD	~200	[15]

Table 2: Comparison of Unique Residue Pairs (URPs) Identified in Human Cell Organellar Fractions with Different Cleavable Crosslinkers

Crosslinker	Total Unique Residue Pairs (URPs)	Percentage of S/T/Y-linked URPs (for DSSO)	Reference
DHSO	28,910 (combined total)	N/A	[2]
DSSO	28,910 (combined total)	24%	[2]
DMTMM	28,910 (combined total)	N/A	[2]

Note: The total number of URPs is a combined result from all three crosslinkers. The study highlights the complementarity of using multiple crosslinking chemistries.

Table 3: Comparison of Crosslink Identifications in a Complex Sample (h20S Proteasome) with and without an Optimized Cleavable Crosslinker

Crosslinker	Number of Monolinked Lysine Residues Identified	Reference
DSSO	14	[18]
DSSO-carbamate (optimized)	25	[18]

Experimental Protocols

This section provides detailed methodologies for common crosslinking experiments.

5.1. Protocol 1: In Vitro Crosslinking of a Purified Protein with BS3 (Non-Cleavable)

This protocol is adapted from established procedures for using the water-soluble, amine-reactive crosslinker BS3.[8][9][19]

Materials:

- Purified protein in a non-amine-containing buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
- Bis(sulfosuccinimidyl) suberate (BS3)
- Anhydrous Dimethyl Sulfoxide (DMSO) or water for preparing BS3 stock
- Quenching buffer: 1 M Tris-HCl, pH 7.5
- Reaction buffer (e.g., Phosphate Buffered Saline - PBS)

Procedure:

- Sample Preparation: Prepare the purified protein sample at a concentration of 1-5 mg/mL in an amine-free buffer.
- BS3 Stock Solution Preparation: Immediately before use, dissolve BS3 in DMSO or water to a concentration of 25 mM.
- Crosslinking Reaction:
 - Add the BS3 stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 5 mM. A 20- to 50-fold molar excess of crosslinker over protein is a common starting point for optimization[10].
 - Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice[10].
- Quenching the Reaction:
 - Add the quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM[10].
 - Incubate for 15 minutes at room temperature to stop the reaction.
- Sample Preparation for Mass Spectrometry:
 - The crosslinked sample can be visualized on an SDS-PAGE gel to confirm crosslinking efficiency (a shift to higher molecular weight).

- Proceed with standard proteomics sample preparation, including reduction, alkylation, and tryptic digestion.

5.2. Protocol 2: In-Vivo Crosslinking of Cultured Cells with DSSO (MS-Cleavable)

This protocol outlines a general procedure for in-vivo crosslinking using the membrane-permeable, MS-cleavable crosslinker DSSO[20][21].

Materials:

- Cultured mammalian cells
- Phosphate-Buffered Saline (PBS), ice-cold
- Disuccinimidyl sulfoxide (DSSO)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Quenching buffer: 1 M Ammonium Bicarbonate or 1 M Tris-HCl, pH 8.0
- Cell lysis buffer
- Benzonase nuclease

Procedure:

- Cell Harvesting and Washing:
 - Harvest approximately 1×10^7 cells.
 - Wash the cells twice with ice-cold PBS to remove any amine-containing media.
- DSSO Stock Solution Preparation: Prepare a 50 mM stock solution of DSSO in anhydrous DMSO[21].
- Crosslinking Reaction:
 - Resuspend the cell pellet in PBS.

- Add the DSSO stock solution to the cell suspension to a final concentration of 1-5 mM.
- Incubate for 30 minutes at room temperature with gentle mixing[10]. For nuclear crosslinking, an incubation at 37°C for 1 hour may be used[20].
- During the last 30 minutes of incubation, Benzoylase can be added to digest DNA[20].
- Quenching the Reaction:
 - Add quenching buffer to a final concentration of 20 mM.
 - Incubate for 15 minutes at room temperature.
- Cell Lysis and Protein Digestion:
 - Pellet the cells by centrifugation.
 - Proceed with your standard cell lysis protocol.
 - The protein lysate is then subjected to reduction, alkylation, and tryptic digestion for subsequent MS analysis.

5.3. Protocol 3: Enrichment of Biotin-Tagged Crosslinked Peptides

This protocol describes the enrichment of peptides crosslinked with a reagent containing a biotin tag, such as aaDSBSO, using streptavidin-based affinity purification[11][22][23].

Materials:

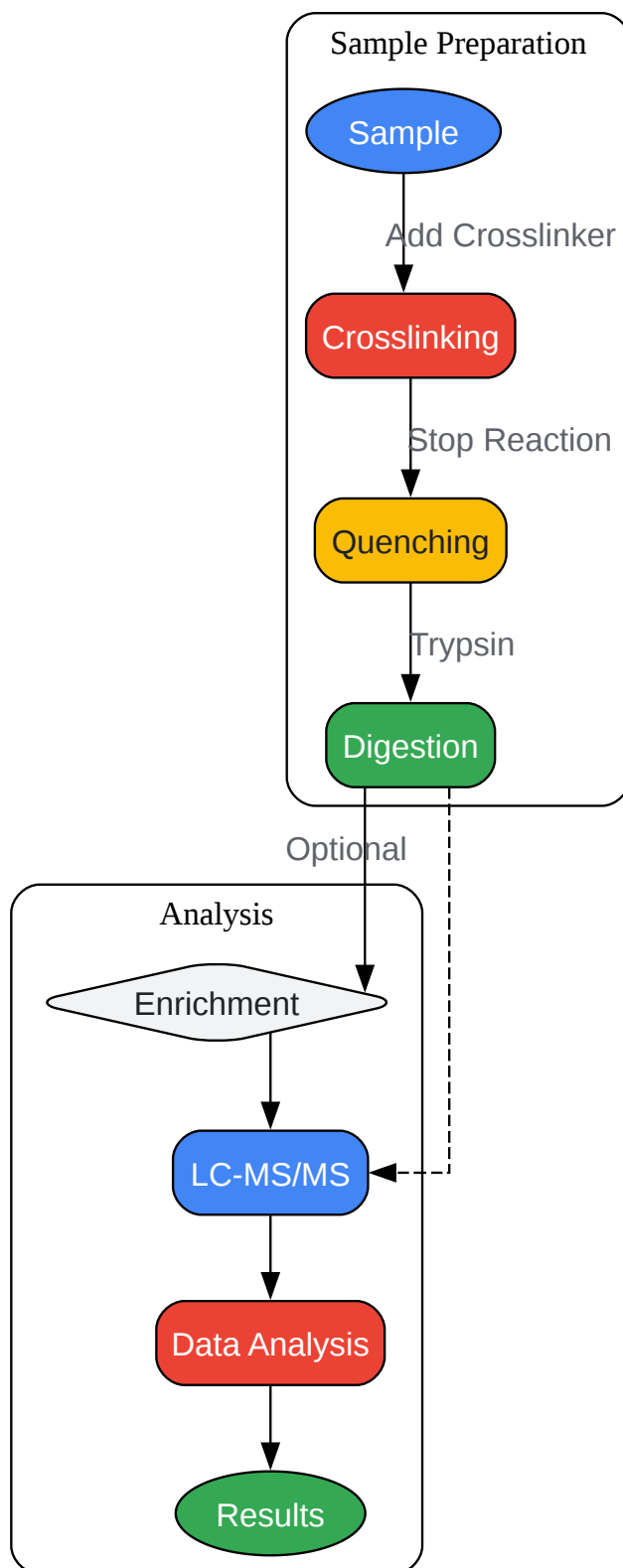
- Digested peptide mixture from a crosslinking reaction with a biotin-tagged crosslinker.
- Streptavidin-coated magnetic beads or resin.
- Wash buffers (e.g., PBS with varying concentrations of salt and mild detergent).
- Elution buffer (e.g., a solution containing a high concentration of biotin or a buffer that disrupts the biotin-streptavidin interaction). For acid-cleavable linkers, an acidic solution is used for elution[11].

Procedure:

- **Bead Preparation:** Wash the streptavidin beads according to the manufacturer's instructions to remove any preservatives.
- **Binding of Biotinylated Peptides:**
 - Incubate the digested peptide mixture with the prepared streptavidin beads for 1-2 hours at room temperature with gentle rotation.
- **Washing:**
 - Pellet the beads using a magnetic stand and discard the supernatant.
 - Wash the beads extensively with a series of wash buffers to remove non-specifically bound peptides. This is a critical step to reduce background.
- **Elution:**
 - Elute the bound biotinylated peptides from the beads using the appropriate elution buffer. For linkers with a cleavable moiety for elution, incubate the beads in the cleavage solution (e.g., an acidic solution for acid-cleavable linkers)[[11](#)].
 - Collect the eluate containing the enriched crosslinked peptides.
- **Sample Preparation for LC-MS/MS:** Desalt the enriched peptide sample using a C18 StageTip or equivalent before LC-MS/MS analysis.

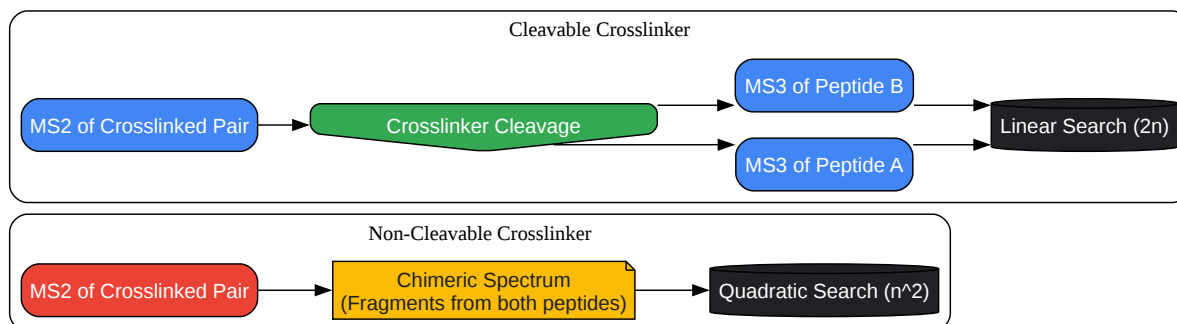
Visualizing Workflows and Signaling Pathways

6.1. Experimental Workflows



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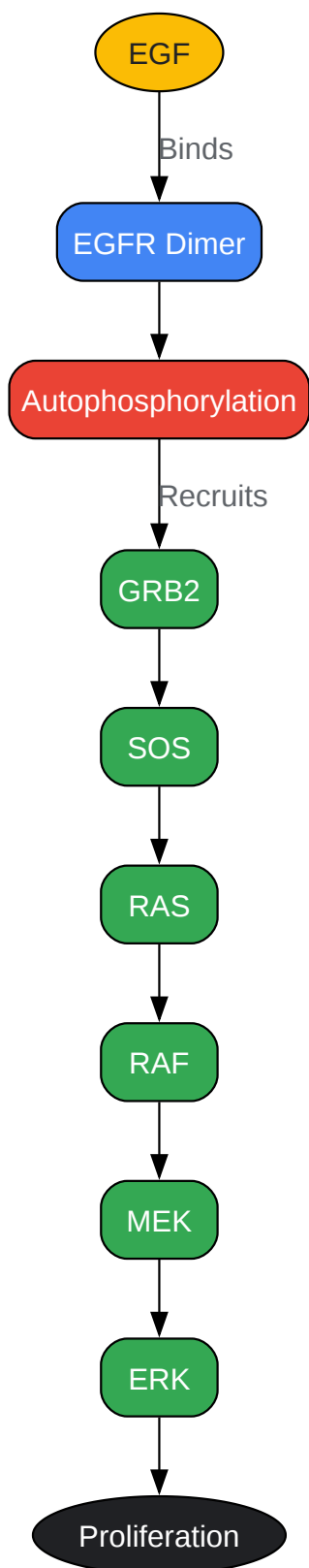
Caption: A generalized workflow for crosslinking-mass spectrometry experiments.



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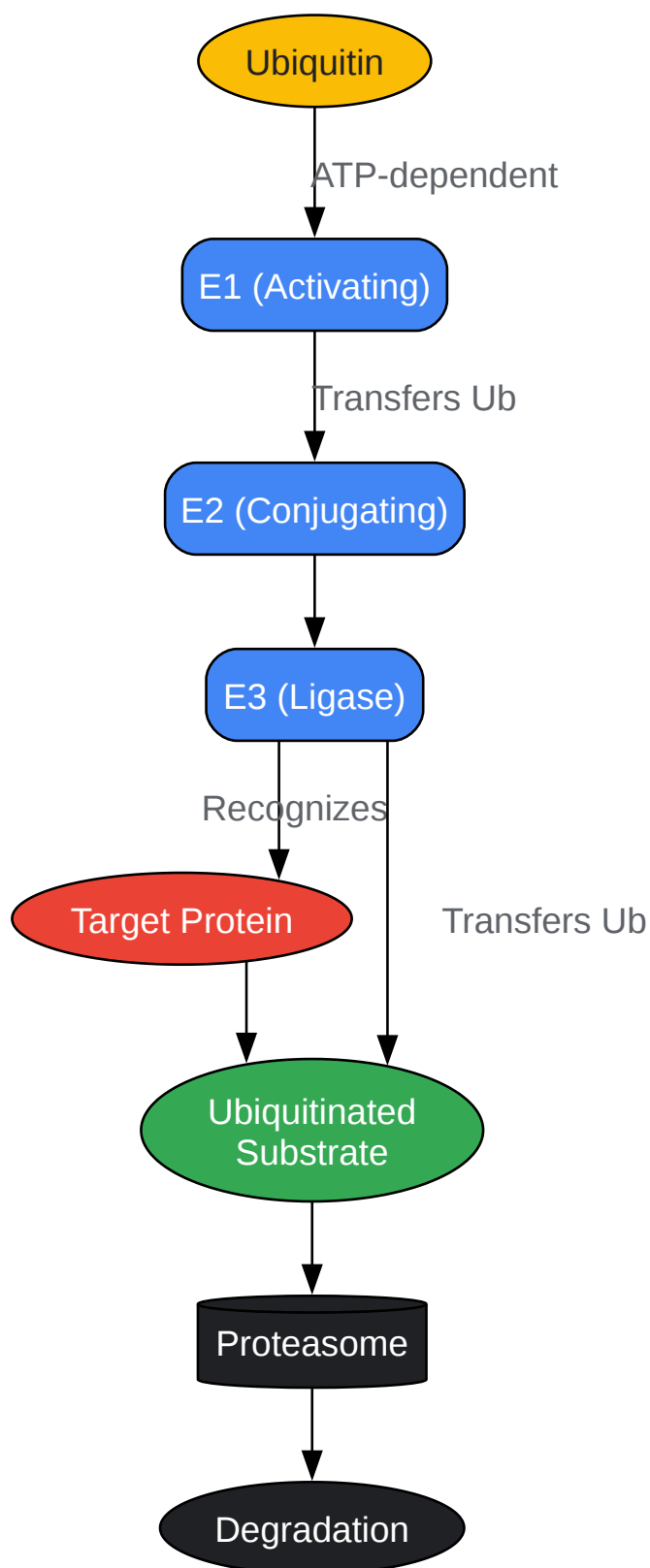
Caption: Comparison of mass spectrometry analysis for cleavable and non-cleavable crosslinkers.

6.2. Signaling Pathway Examples



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Caption: Simplified EGFR signaling pathway, a common target for XL-MS studies.



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Caption: The ubiquitin-proteasome pathway, whose components are often studied by XL-MS.

Conclusion

The choice between cleavable and non-cleavable crosslinkers is a critical decision in the design of a proteomics experiment aimed at studying protein-protein interactions. Non-cleavable crosslinkers offer simplicity and direct structural constraints but pose significant challenges in data analysis, particularly for complex samples. In contrast, cleavable crosslinkers, especially MS-cleavable variants, have revolutionized the field by simplifying data analysis, reducing false discovery rates, and enabling proteome-wide studies. The selection of the appropriate crosslinker will depend on the specific research question, the complexity of the sample, and the available instrumentation and software. As the field of XL-MS continues to evolve, the development of novel crosslinking chemistries and more sophisticated data analysis tools will further enhance our ability to unravel the intricate networks of protein interactions that govern cellular life.

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